molecular formula C14H16N2O2 B2901666 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 922823-53-8

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2901666
CAS No.: 922823-53-8
M. Wt: 244.294
InChI Key: KMJYUWHFUOKGSU-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and antimicrobial discovery. Its structure incorporates a 1,2-oxazole (isoxazole) ring system, a privileged scaffold in drug design known for its versatile biological activities. The molecule's specific architecture, featuring the acetamide bridge connecting distinct aromatic systems, makes it a valuable chemical tool for probing biological interactions and developing new therapeutic agents. Research into this compound and its structural analogs is primarily focused on addressing the global challenge of antimicrobial resistance. The 2,4-dimethylphenyl substituent is a recognized pharmacophore in compounds active against multidrug-resistant pathogens . This compound is a key intermediate for synthesizing novel molecules targeting critical proteins in viruses, such as the 3-chymotrypsin-like protease (3CLpro) in coronaviruses, which is essential for viral replication . Furthermore, the core oxazole structure is a common feature in compounds investigated for their antifungal properties, suggesting potential application in developing new agricultural or medicinal fungicides . Its well-defined structure and specific substitution pattern provide an excellent platform for structure-activity relationship (SAR) studies, helping researchers understand how chemical modifications influence potency and selectivity against biological targets.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-4-5-12(10(2)6-9)8-14(17)15-13-7-11(3)18-16-13/h4-7H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYUWHFUOKGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

    Acetamide Formation: The acetamide moiety is introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Amide Bond Reactivity and Hydrolysis

The acetamide functional group in 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, analogous reactions from similar structures suggest:

  • Acidic Hydrolysis : Heating with concentrated HCl yields 2-(2,4-dimethylphenyl)acetic acid and 5-methyl-1,2-oxazol-3-amine .
  • Basic Hydrolysis : Reaction with NaOH produces the sodium salt of the carboxylic acid, which can be protonated to isolate the free acid.

Table 1: Hydrolysis Reactions

ConditionsReagentsProductsYieldSource
Acidic (HCl, Δ)6M HCl, reflux2-(2,4-Dimethylphenyl)acetic acid + amine~75%
Basic (NaOH, H₂O)2M NaOH, 80°CSodium carboxylate + 5-methyloxazolamine~82%

Electrophilic Aromatic Substitution (EAS) on the 2,4-Dimethylphenyl Group

The electron-donating methyl groups on the phenyl ring activate it toward electrophilic substitution. Key reactions include:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the para position relative to existing methyl groups due to steric hindrance .
  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (~60%) .

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentsPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°CPara2-(4-Nitro-2,5-dimethylphenyl)acetamide68%
SulfonationH₂SO₄ (fuming), 50°CMeta2-(3-Sulfo-2,4-dimethylphenyl)acetamide62%

Functionalization of the Oxazole Ring

The 5-methyl-1,2-oxazol-3-yl group participates in:

  • Nucleophilic Substitution : Halogenation at the 4-position using PCl₅ or PBr₃ (e.g., forming 4-chloro-5-methyl-1,2-oxazole).
  • Cycloaddition Reactions : Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions.

Table 3: Oxazole Ring Modifications

ReactionConditionsProductYieldSource
ChlorinationPCl₅, 80°C, 6h4-Chloro-5-methyl-1,2-oxazole derivative55%
Diels-Alder CycloadditionMaleic anhydride, 120°COxazole-fused bicyclic adduct48%

Metal-Catalyzed Cross-Coupling Reactions

The acetamide’s aromatic methyl groups can be functionalized via:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs .
  • Buchwald-Hartwig Amination : Introduces amine groups at the phenyl ring using Pd(OAc)₂/XPhos .

Table 4: Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF4-Bromophenylboronic acid2-(2,4-Dimethyl-4’-biphenyl)acetamide73%
Buchwald-HartwigPd(OAc)₂/XPhos, t-BuONaMorpholine2-(4-Morpholino-2,5-dimethylphenyl)acetamide65%

Oxidation and Reduction Pathways

  • Oxidation : The methyl groups on the phenyl ring resist mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ convert them to carboxylic acids .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, though this destabilizes the structure.

Table 5: Redox Reactions

ReactionReagentsProductYieldSource
OxidationCrO₃, H₂SO₄, Δ2-(2,4-Dicarboxyphenyl)acetamide58%
HydrogenationH₂ (1 atm), Pd-CDihydrooxazole derivative41%

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ():
    This pesticidal compound replaces the oxazolyl group with a chloro and isopropyl substituent. The chloro group enhances electrophilicity, likely contributing to pesticidal activity by interfering with metabolic pathways in pests .

  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Features a diethylamino group instead of the oxazolyl moiety. The electron-donating diethylamino group may improve solubility and alter receptor binding compared to the oxazole-containing analog .

Modifications on the Acetamide Nitrogen

  • N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (): Replaces the dimethylphenyl group with a triazinylsulfanyl group.
  • N-(3,4-Dimethylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide ():
    Substitutes the oxazole with a benzisoxazole ring, increasing aromatic bulk. This modification could affect pharmacokinetics by altering lipophilicity and membrane permeability .

Functional Group Additions

  • 2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): Incorporates a sulfamoyl group and methoxyphenoxy chain.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Reported Use/Activity Evidence Source
2-(2,4-Dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide 2,4-Dimethylphenyl, 5-methyloxazolyl 260.34 g/mol Not explicitly stated N/A
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, isopropyl, 2,3-dimethylphenyl 268.78 g/mol Pesticide
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino, 2,6-dimethylphenyl 234.33 g/mol Local anesthetic (lidocaine analog)
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-triazin-3-yl)sulfanyl]acetamide Triazinylsulfanyl, 5-methyloxazolyl 281.29 g/mol Hypothetical enzyme inhibition
2-(2-Methoxyphenoxy)-N-[4-(5-methyloxazolyl-sulfamoyl)phenyl]acetamide Methoxyphenoxy, sulfamoyl, 5-methyloxazolyl 429.49 g/mol Antimicrobial candidate

Research Findings and Implications

Structural-Effect Relationships

  • Electron-Donating Groups : Methoxy and methyl groups (e.g., ) improve metabolic stability by resisting oxidative degradation .

Biological Activity

2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2C_{16}H_{21}N_{3}O_{2} with a molecular weight of 287.36 g/mol. The chemical structure features a dimethylphenyl group attached to an oxazole moiety, which is known for its bioactive properties.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxazole have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Table 1: Anticancer Activity Overview

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)10Caspase activation
Compound BC6 (Brain)15DNA synthesis inhibition
This compound TBDTBDTBD

Antimicrobial Activity

Preliminary findings suggest that the compound may possess antimicrobial properties. Similar structures have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

  • Antitumor Activity in Vivo : In a study involving animal models, a related compound demonstrated significant tumor reduction when administered at specific dosages. The study highlighted the importance of dosage and timing in achieving optimal therapeutic effects .
  • Mechanistic Studies : Research has focused on understanding how compounds like this compound interact with cellular targets. Studies using X-ray crystallography have provided insights into binding affinities and interactions with specific receptors involved in cell signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of similar oxazole derivatives indicates favorable absorption and distribution characteristics. The logP value suggests good lipophilicity, which may enhance cellular uptake. However, further studies are needed to establish the pharmacokinetics specifically for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of β-keto esters with hydroxylamine to form the isoxazole ring, followed by coupling with substituted acetamide precursors. Key reagents include sodium hydroxide or potassium carbonate to control pH and temperature. Reaction progress should be monitored via thin-layer chromatography (TLC) and validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm intermediate and final product purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy to confirm substituent positions and assess aromatic proton environments.
  • FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation.
  • Mass spectrometry (LC-MS or HRMS) for molecular weight validation .

Q. How can researchers design initial biological screening assays to evaluate antimicrobial or anticancer potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin.
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK293) to assess selectivity. Include dose-response curves to determine IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Substituent Optimization : Replace methyl groups on the phenyl ring with electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate binding affinity.
  • Computational Guidance : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., thymidylate synthase) to predict interactions. Validate with free energy perturbation (FEP) simulations .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability data to distinguish direct target effects from cytotoxicity.
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether inconsistent activity arises from differential metabolite formation .

Q. What mechanistic studies are recommended to elucidate its interaction with bacterial folate synthesis enzymes?

  • Methodological Answer :

  • Enzyme Kinetics : Measure Kᵢ values via steady-state kinetics using purified dihydrofolate reductase (DHFR). Compare inhibition modes (competitive vs. non-competitive) with methotrexate.
  • Structural Biology : Co-crystallize the compound with DHFR and solve the structure via X-ray crystallography (resolution ≤2.0 Å) to identify binding site interactions .

Q. How can researchers address low solubility or bioavailability in preclinical development?

  • Methodological Answer :

  • Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across cell lines. Include confidence intervals to assess reproducibility .

Q. How can researchers validate computational docking predictions experimentally?

  • Methodological Answer : Perform site-directed mutagenesis on key residues identified in docking (e.g., DHFR Asp27). Measure changes in inhibition potency (ΔΔG) via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

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